N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide, is a compound that belongs to the thiazole family . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) Thiazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by suppressing the cyclooxygenase (COX) enzymes, which catalyze the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Thiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They have also shown cytotoxic activity on various human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide include:
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide
- N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This compound’s methoxy group at the 3-position of the benzamide moiety may enhance its solubility and bioavailability compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZKJMKGXBUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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